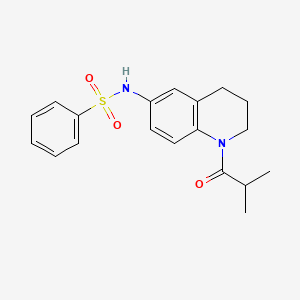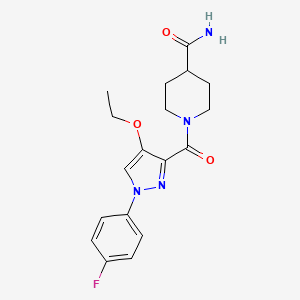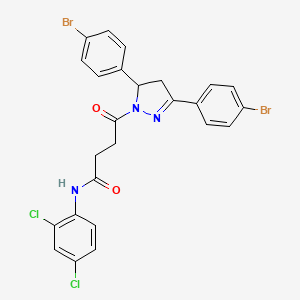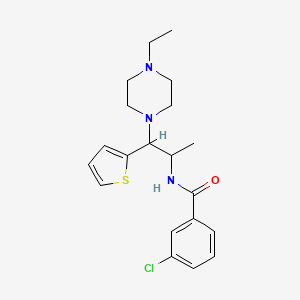![molecular formula C12H9N3S B2720026 5-Phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 195193-10-3](/img/structure/B2720026.png)
5-Phenylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a compound with a molecular weight of 227.29 . It inhibits a variety of enzymes such as kinases and phosphodiesterases and has potential therapeutic activity for a variety of diseases .
Molecular Structure Analysis
The molecular structure of 5-Phenylthieno[2,3-d]pyrimidin-4-amine is characterized by a thiophene ring fused to a pyrimidine . The InChI code for this compound is1S/C12H9N3S/c13-11-10-9 (8-4-2-1-3-5-8)6-16-12 (10)15-7-14-11/h1-7H, (H2,13,14,15) . Physical And Chemical Properties Analysis
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a powder with a melting point of 195-198°C . It has a molecular weight of 227.29 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Phenylthieno[2,3-d]pyrimidin-4-amine, focusing on six unique applications:
Antiviral Activity
5-Phenylthieno[2,3-d]pyrimidin-4-amine has shown significant antiviral properties. It has been studied for its ability to inhibit the replication of various viruses, making it a potential candidate for antiviral drug development . Its mechanism involves interfering with viral enzymes or proteins essential for viral replication.
Antiprotozoal Activity
This compound exhibits antiprotozoal activity, meaning it can combat protozoan infections. Research has demonstrated its effectiveness against parasites such as Plasmodium (which causes malaria) and Leishmania (responsible for leishmaniasis) . This makes it a valuable compound in the development of treatments for parasitic diseases.
Kinase Inhibition
5-Phenylthieno[2,3-d]pyrimidin-4-amine is known to inhibit various kinases, which are enzymes that play crucial roles in cell signaling and regulation . By inhibiting these kinases, the compound can potentially be used in cancer therapy, as many cancers are driven by dysregulated kinase activity.
Phosphodiesterase Inhibition
The compound also inhibits phosphodiesterases (PDEs), which are enzymes involved in the breakdown of cyclic nucleotides . PDE inhibitors are important in treating conditions like cardiovascular diseases, erectile dysfunction, and certain psychiatric disorders. Thus, 5-Phenylthieno[2,3-d]pyrimidin-4-amine could be explored for these therapeutic applications.
Anti-inflammatory Properties
Research indicates that 5-Phenylthieno[2,3-d]pyrimidin-4-amine may possess anti-inflammatory properties . It can potentially modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Studies suggest that this compound might have neuroprotective effects, protecting neurons from damage or death . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where protecting neuronal health is crucial.
Anticancer Potential
Due to its ability to inhibit kinases and other enzymes involved in cell proliferation, 5-Phenylthieno[2,3-d]pyrimidin-4-amine is being investigated for its anticancer potential . It may help in slowing down or stopping the growth of cancer cells, making it a promising candidate for cancer therapy.
Antifungal Activity
The compound has also been studied for its antifungal properties . It can inhibit the growth of various fungal pathogens, which is important for developing treatments for fungal infections that are often resistant to existing antifungal drugs.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFEXGLTQADSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2719943.png)
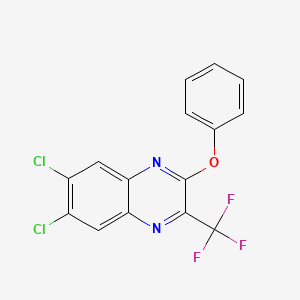

![3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea](/img/structure/B2719947.png)
![6-((3-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2719948.png)
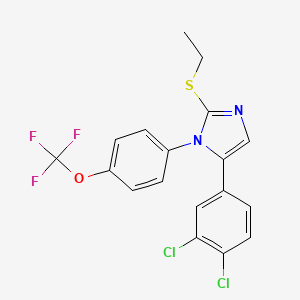
![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)
![(E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719952.png)

